
5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide
Descripción general
Descripción
5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide is a chemical compound with the empirical formula C13H18BrNO2S . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide can be represented by the SMILES stringCC1=C(S(N)(=O)=O)C=C(C=C1)Br . This indicates that the molecule consists of a benzene ring with a bromine atom and a methyl group attached to it, and a sulfonamide group attached to the benzene ring . Physical And Chemical Properties Analysis
The molecular weight of 5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide is 332.26 g/mol. The compound is a solid . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The compound is notable for its structural features, particularly active groups such as pyridine, benzenesulfonyl, and bromine atoms. This makes it valuable in synthesizing small molecular antagonists for targeting preparations, especially in the context of HIV-1 infection prevention (Cheng De-ju, 2015).
Anticancer Properties
A novel title compound, closely related to 5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide, demonstrated promising results in anticancer property research. This development is particularly significant for designing new therapeutic compounds (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).
Electrophilic Cyanation in Synthesis
N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a related compound, has been used as an electrophilic cyanation reagent. It's efficient for synthesizing benzonitriles from aryl bromides, demonstrating the versatility of the sulfonamide group in organic synthesis (P. Anbarasan, H. Neumann, M. Beller, 2011).
Antibacterial and Lipoxygenase Inhibition Studies
Research on sulfonamides bearing a 1,4-benzodioxin ring, which includes compounds structurally related to 5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide, revealed promising antibacterial potential and lipoxygenase inhibition. This suggests potential therapeutic applications for inflammatory diseases (M. Abbasi et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-10-7-8-11(14)9-13(10)18(16,17)15-12-5-3-2-4-6-12/h7-9,12,15H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLOQDDGXSQBQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-cyclohexyl-2-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



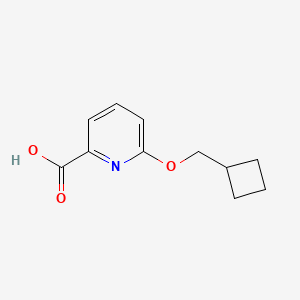


![Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate](/img/structure/B1391650.png)
![Methyl 4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate](/img/structure/B1391653.png)
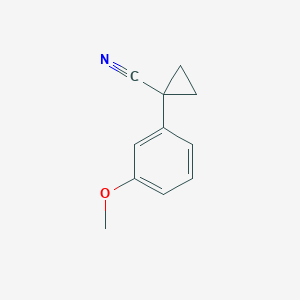
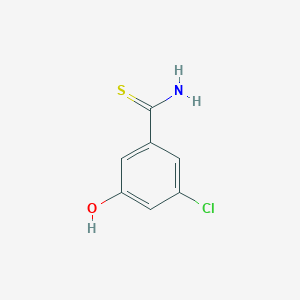
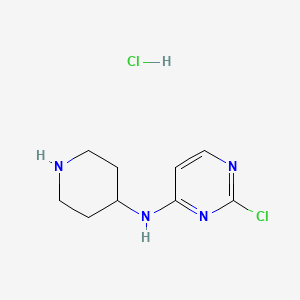
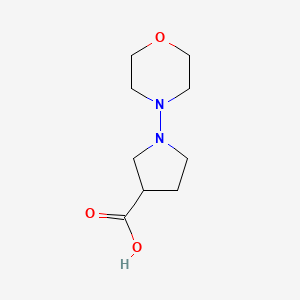

![1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391663.png)
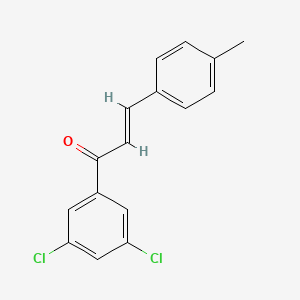
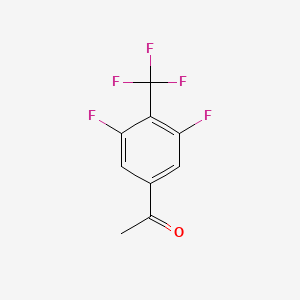
![[5-(7-Ethoxy-1-benzofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1391669.png)